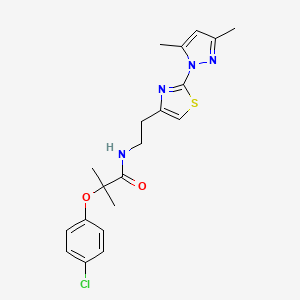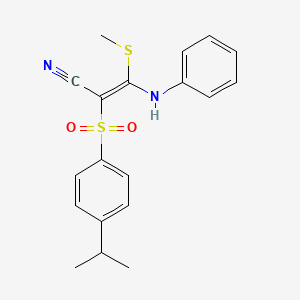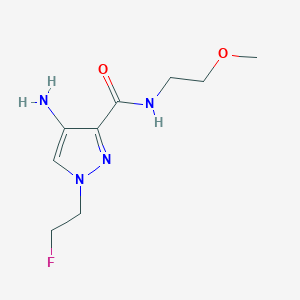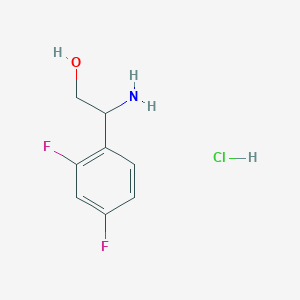
2-(4-chlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H23ClN4O2S and its molecular weight is 418.94. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds similar to 2-(4-chlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methylpropanamide. For instance, Basavarajaiah and Mruthyunjayaswamy (2008) synthesized substituted-thiazole derivatives showing antimicrobial activity (Basavarajaiah & Mruthyunjayaswamy, 2008). Similarly, Hafez, El-Gazzar, and Al-Hussain (2016) developed novel pyrazole derivatives with thiazolyl moieties, which exhibited significant antimicrobial and anticancer activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Characterization and Synthesis
The compound's structure and synthesis processes are of interest in scientific research. Kariuki, Abdel-Wahab, and El‐Hiti (2021) investigated the synthesis and structural characterization of similar isostructural compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Vovk, Pinchuk, Tolmachov, and Gakh (2010) explored the synthesis of related compounds, highlighting the addition of thiazole and pyrazole rings (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Corrosion Inhibition
Fouda, Abdel‐Latif, Helal, and El-Hossiany (2021) studied the use of thiazole derivatives as corrosion inhibitors, demonstrating the practical applications of similar compounds (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).
Anticancer Activity
The potential for anticancer applications is another area of research. Hafez, El-Gazzar, and Al-Hussain (2016) found that certain synthesized compounds showed higher anticancer activity compared to a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystallography and Material Science
The material science aspect, including crystallography of related compounds, is also studied. Kariuki, Abdel-Wahab, and El‐Hiti (2021) provided insights into the isostructural nature of similar compounds through crystallographic studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2S/c1-13-11-14(2)25(24-13)19-23-16(12-28-19)9-10-22-18(26)20(3,4)27-17-7-5-15(21)6-8-17/h5-8,11-12H,9-10H2,1-4H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOPASRCMPBVMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2418452.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2418453.png)
![4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide](/img/structure/B2418454.png)






![4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2418464.png)
![3-[(Phenylthio)difluoroacetyl]imidazo[1,2-a]pyridine](/img/structure/B2418468.png)
![2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile](/img/structure/B2418470.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2418471.png)